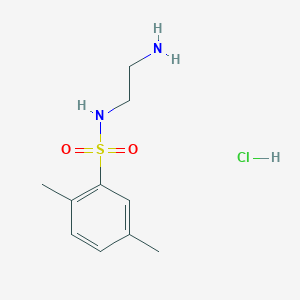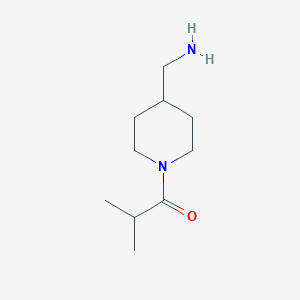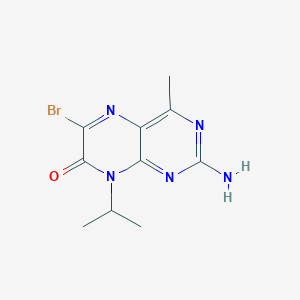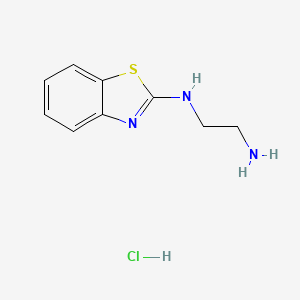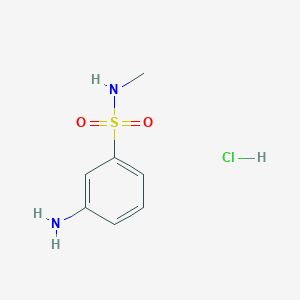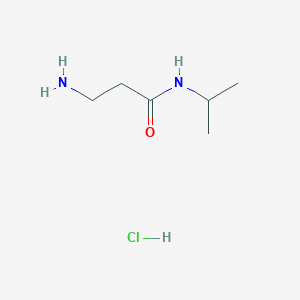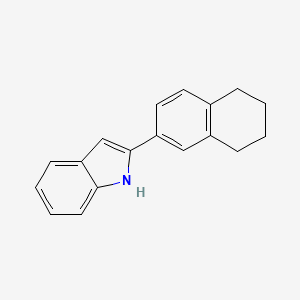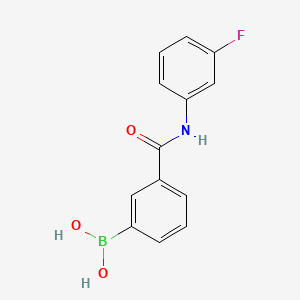
(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with a molecular weight of 259.04 . It is a derivative of phenylboronic acid, which is known for its wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of “(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group and a fluorophenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid” are not detailed in the literature, boronic acids are generally known to participate in various types of coupling reactions .
Aplicaciones Científicas De Investigación
Optical Modulation and Saccharide Recognition
(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, as part of the broader category of phenylboronic acids, finds application in the development of sensors and materials with specific recognition capabilities. For instance, a study detailed the use of phenylboronic acids conjugated to polymers for the dispersion of single-walled carbon nanotubes (SWNTs), demonstrating their utility in the quenching of near-infrared fluorescence in response to saccharide binding. This showcases the ability of such compounds to act as saccharide sensors, with potential applications in glucose sensing and other areas requiring specific molecular recognition (Mu et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural characterization of amino-3-fluorophenyl boronic acids have been explored, providing foundational knowledge for their application in creating glucose-sensing materials. These compounds, through their interaction with diol-containing molecules, offer a versatile platform for the development of sensors and materials aimed at biological and chemical detection (Das et al., 2003).
Fluorescence Transduction Efficiency
Further research has been conducted on carbazole-based fluorescent boronic acid sensors to investigate their fluorescence transduction efficiency. These studies contribute to the understanding of how boronic acid compounds can be engineered for enhanced sensor performance, particularly in detecting alpha-hydroxyl carboxylic acids and monosaccharides, highlighting the significant role these compounds play in the development of highly selective and sensitive sensors (Zhang et al., 2010).
Bacteria Detection
The utility of 3-aminophenylboronic acid, a close relative to the compound , in the detection of bacteria showcases the potential for boronic acid derivatives in biosensing applications. By exploiting the affinity of boronic acids for diol groups on bacterial cell walls, sensors can be developed for rapid and sensitive detection of bacterial presence in various samples, indicating the broad applicability of these compounds in environmental monitoring and healthcare (Wannapob et al., 2010).
Anomalous Binding Profiles
Studies on the binding profiles of phenylboronic acids with N-acetylneuraminic acid (Neu5Ac) highlight the specificity and enhanced binding capabilities of boronic acids under physiological conditions. This research underlines the potential for using boronic acids in targeting and recognizing specific molecular structures on biological membranes, offering pathways for the development of targeted therapies and diagnostics (Otsuka et al., 2003).
Propiedades
IUPAC Name |
[3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYVDZJZDGCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660278 | |
| Record name | {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874288-34-3 | |
| Record name | {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3-Fluorophenyl)carbamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
